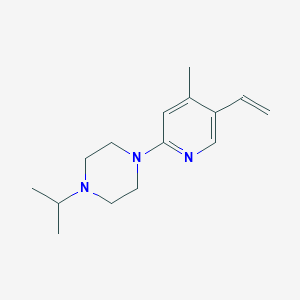![molecular formula C9H9FN2S B11789162 (R)-1-(5-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B11789162.png)
(R)-1-(5-Fluorobenzo[D]thiazol-2-YL)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(5-Fluorobenzo[D]thiazol-2-YL)ethanamine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. The presence of a fluorine atom in the benzothiazole ring enhances the compound’s chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Fluorobenzo[D]thiazol-2-YL)ethanamine typically involves multi-component reactions. One common method includes the reaction of ketones, aldehydes, ammonium salts, and elemental sulfur under metal-free conditions. This approach allows for the formation of polysubstituted thiazoles with moderate to good yields .
Industrial Production Methods
Industrial production methods for ®-1-(5-Fluorobenzo[D]thiazol-2-YL)ethanamine may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(5-Fluorobenzo[D]thiazol-2-YL)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the benzothiazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
®-1-(5-Fluorobenzo[D]thiazol-2-YL)ethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ®-1-(5-Fluorobenzo[D]thiazol-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may activate the p53 pathway, resulting in cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Fluoro-N-(6-methoxybenzo[D]thiazol-2-yl)benzo[D]thiazol-2-amine
- N-(pyrimidin-2-yl)benzo[D]thiazol-2-amine
Uniqueness
®-1-(5-Fluorobenzo[D]thiazol-2-YL)ethanamine is unique due to the presence of the fluorine atom in the benzothiazole ring, which enhances its chemical reactivity and potential biological activity. This distinguishes it from other thiazole derivatives that may lack the fluorine substitution .
Eigenschaften
Molekularformel |
C9H9FN2S |
|---|---|
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
(1R)-1-(5-fluoro-1,3-benzothiazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H9FN2S/c1-5(11)9-12-7-4-6(10)2-3-8(7)13-9/h2-5H,11H2,1H3/t5-/m1/s1 |
InChI-Schlüssel |
SVARXSNVLRDSCL-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@H](C1=NC2=C(S1)C=CC(=C2)F)N |
Kanonische SMILES |
CC(C1=NC2=C(S1)C=CC(=C2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-7-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B11789088.png)







![2-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B11789134.png)





